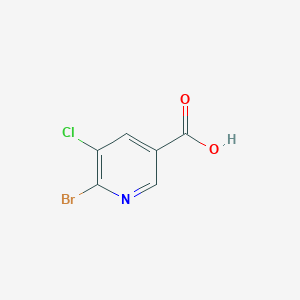6-Bromo-5-chloronicotinic acid
CAS No.: 38185-54-5
Cat. No.: VC6519929
Molecular Formula: C6H3BrClNO2
Molecular Weight: 236.45
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 38185-54-5 |
|---|---|
| Molecular Formula | C6H3BrClNO2 |
| Molecular Weight | 236.45 |
| IUPAC Name | 6-bromo-5-chloropyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H3BrClNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11) |
| Standard InChI Key | GWVTXYPCKUNVIZ-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1Cl)Br)C(=O)O |
Introduction
Chemical Identification and Structural Properties
Basic Chemical Characteristics
6-Bromo-5-chloronicotinic acid is a white to off-white crystalline solid with a melting point and solubility profile that remain unspecified in available literature. Its molecular structure features a pyridine ring substituted with a carboxylic acid group at position 3, bromine at position 6, and chlorine at position 5 (Figure 1). The electronegative halogens induce electron-withdrawing effects, influencing the compound’s reactivity in nucleophilic substitution and cross-coupling reactions .
Table 1: Key Identifiers of 6-Bromo-5-chloronicotinic Acid
| Property | Value |
|---|---|
| CAS Number | 38185-54-5 |
| Molecular Formula | |
| Molecular Weight | 236.45 g/mol |
| Supplier | Apollo Scientific Ltd (UK) |
Stability and Reactivity
Incompatible Materials
| Material Class | Examples |
|---|---|
| Strong Oxidizers | Hydrogen peroxide, nitrates |
| Strong Bases | Sodium hydroxide |
| Reactive Metals | Sodium, potassium |
Synthesis and Industrial Applications
Synthetic Pathways
While detailed synthesis protocols are proprietary, halogenation of nicotinic acid precursors is a plausible route. For example, bromination at position 6 followed by chlorination at position 5 using reagents like -bromosuccinimide (NBS) and gas could yield the target compound.
Regulatory and Environmental Considerations
Global Regulatory Status
| Country/Region | Inventory Status |
|---|---|
| United States (TSCA) | Not Listed |
| European Union (REACH) | Not Registered |
| China (IECSC) | Pending Evaluation |
Environmental Impact
Ecotoxicity data are unavailable, but halogenated compounds generally pose risks of bioaccumulation. Disposal must comply with hazardous waste regulations, including incineration with scrubbing systems to capture acidic gases .
Toxicological Insights
Acute Toxicity
Oral LD₅₀ values in rodents exceed 300 mg/kg, classifying it as Category 4 (harmful). Prolonged skin contact may cause dermatitis, while inhalation of dust particles can irritate mucous membranes .
Carcinogenicity and Mutagenicity
No data suggest carcinogenic or mutagenic effects, though chronic exposure studies are lacking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume